molecular formula C44H87NO6 B14080178 SM-102 N-oxide

SM-102 N-oxide

Cat. No.: B14080178
M. Wt: 726.2 g/mol
InChI Key: YNUITBCJKUWYSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SM-102 N-oxide involves a series of chemical reactions starting from the parent compound SM-102. The final step in the preparation of SM-102 involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester The preparation of this compound likely follows a similar synthetic route, with additional steps to introduce the N-oxide functional group

Chemical Reactions Analysis

SM-102 N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The introduction of the N-oxide functional group itself is an oxidation reaction.

    Reduction: this compound can be reduced back to its parent compound, SM-102, under specific conditions.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SM-102 N-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of SM-102 N-oxide involves its role as a component of lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by protecting the mRNA from degradation and promoting its uptake by cells. The N-oxide functional group may influence the overall charge and stability of the lipid nanoparticle, thereby affecting its interaction with cellular membranes and endosomal escape .

Comparison with Similar Compounds

SM-102 N-oxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its N-oxide functional group, which may impart different chemical and physical properties compared to its parent compound and other similar lipids.

Properties

Molecular Formula

C44H87NO6

Molecular Weight

726.2 g/mol

IUPAC Name

8-heptadecan-9-yloxy-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-undecoxyhexyl)octan-1-amine oxide

InChI

InChI=1S/C44H87NO6/c1-4-7-10-13-16-17-18-24-32-41-50-43(47)35-29-25-31-38-45(49,39-40-46)37-30-23-19-22-28-36-44(48)51-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

YNUITBCJKUWYSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCC[N+](CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)(CCO)[O-]

Origin of Product

United States

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